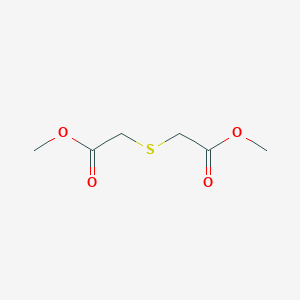

Dimethyl 2,2'-thiobisacetate

Descripción

Contextualization of Thioester Chemistry and its Broader Significance

Thioesters are organosulfur compounds that are analogous to esters but with a sulfur atom replacing the oxygen in the ester linkage. wikipedia.org This substitution imparts unique reactivity to the thioester bond, making it a crucial functional group in both biochemistry and synthetic organic chemistry. wikipedia.orglibretexts.org In biological systems, thioesters like acetyl-CoA are central to metabolism, participating in the synthesis of fatty acids, steroids, and other essential biomolecules. wikipedia.orglibretexts.org The high-energy nature of the thioester bond makes these molecules effective acyl group carriers. gonzaga.edutaylorandfrancis.com In fact, it has been postulated that in a prebiotic "thioester world," these compounds may have played a role similar to that of ATP. wikipedia.orgtaylorandfrancis.com

The significance of thioesters extends to their utility as intermediates in a variety of chemical reactions. wikipedia.org They are involved in the formation of esters and amides and participate in reactions such as the formation of acetoacetate (B1235776) or citrate (B86180) through base-catalyzed enolization. gonzaga.edu The reactivity of thioesters, while significant, is less than that of more aggressive acylating agents like acid chlorides, making them well-suited for the milder conditions of biological systems. libretexts.org

Overview of Dimethyl 2,2'-Thiobisacetate in Contemporary Organic and Materials Science Research

This compound (DMTA) is a versatile organosulfur compound with the chemical formula C₆H₁₀O₄S. alfa-chemical.com It is a colorless liquid with a characteristic odor, soluble in organic solvents like alcohols and ethers. chembk.com This compound serves as a valuable reagent in various scientific and industrial fields, including organic synthesis, analytical chemistry, and biochemistry. alfa-chemical.com

In the realm of organic synthesis, DMTA is utilized in the production of pharmaceuticals, agrochemicals, and other organic compounds. alfa-chemical.com Its applications also extend to the manufacturing of polysulfide compounds and dyes. chembk.com In materials science, derivatives of thiodiacetic acid, the parent acid of DMTA, have been explored for a range of applications. These include their use as versatile ligands in coordination chemistry, as bridging ligands for fluorescent and luminescent probes, and as components of inorganic-organic hybrid coordination frameworks. researchgate.net Furthermore, some 2,2'-thiodiacetate complexes have shown potential as antibacterial and cytotoxic agents. researchgate.net

Historical Development of Thiodiacetic Acid Derivatives and their Research Applications

Thiodiacetic acid and its derivatives have a history of being utilized as versatile building blocks in chemical synthesis. britannica.com Thiodiacetic acid itself is a dicarboxylic acid that has found applications as an antioxidant and reducing agent in the cosmetics industry. nbinno.com Its ability to complex with metals has also made it useful for the detection of copper, lead, mercury, and silver in analytical chemistry. nbinno.com

Research into thiodiacetic acid derivatives has expanded their application scope significantly. For instance, diethyl 2,2'-thiobisacetate is used in the synthesis of potent anticonvulsant agents and in the preparation of thienophenanthrene derivatives for polymer light-emitting devices and solar cells. chemicalbook.com The synthesis of thiodiacetic acid hydrazides has been explored for potential anticancer compounds. acs.org The adaptability of the thiodiacetate structure has led to its investigation in various fields, from potential herbicidal agents to coatings for superparamagnetic nanoparticles. researchgate.net

Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10O4S |

| Molar Mass | 178.21 g/mol |

| Density | 1.199±0.06 g/cm³ (Predicted) |

| Melting Point | 223-225℃ |

| Boiling Point | 130 °C (at 15 Torr) |

| Flash Point | 95°C |

| Vapor Pressure | 0.0908mmHg at 25°C |

| Refractive Index | 1.469 |

| Storage Condition | Sealed in dry, Room Temperature |

| Table compiled from data in chembk.com. |

Structure

2D Structure

Propiedades

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUQLLPRRJVUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166787 | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16002-29-2 | |

| Record name | 1,1′-Dimethyl 2,2′-thiobis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16002-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-thiobisacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyl 2,2 Thiobisacetate

Established Synthetic Pathways for Dimethyl 2,2'-Thiobisacetate

Traditional methods for synthesizing this compound have been well-documented, providing a foundation for further optimization and innovation.

Esterification Reactions of Thiobisacetic Acid

One of the most direct and conventional routes to this compound is the esterification of thiodiglycolic acid (also known as thiobisacetic acid) with methanol (B129727). google.comvulcanchem.com This reaction is typically carried out in the presence of an acid catalyst to enhance the reaction rate. google.com

Commonly employed acid catalysts include inorganic acids such as sulfuric acid, nitric acid, phosphoric acid, perchloric acid, and hydrochloric acid. google.com The reaction can be performed with or without a dehydrating agent, although the presence of one can improve the yield by shifting the equilibrium towards the product side. google.com For instance, a method has been described that involves the reaction of thiodiglycolic acid and methanol in the presence of a dehydrating agent like calcium chloride, with the optional use of an acid catalyst. google.com

The thiodiglycolic acid precursor can be produced by reacting chloroacetic acid with either thioglycolic acid or sodium sulfide (B99878) in a basic medium, followed by acid neutralization. google.com

Synthesis via Reaction of Dimethyl Sulfoxide (B87167) with Halogenated Acetates

An alternative pathway involves the reaction of dimethyl sulfoxide (DMSO) with a halogenated acetate (B1210297), such as ethyl chloroacetate. chembk.comchembk.com This method can proceed through a multi-step process where methyl chlorodimethylsulfoxide acetate is formed as an intermediate, which is then reacted with sodium sulfide. chembk.comchembk.com A more direct approach is the direct reaction of dimethyl sulfoxide with the halogenated acetate. chembk.comchembk.com

Exploration of Novel Synthetic Routes and Optimized Reaction Conditions

The quest for more efficient and sustainable methods for producing this compound has led to the exploration of novel synthetic strategies and the optimization of existing ones.

Chemo- and Regioselective Synthetic Strategies

The principles of chemo- and regioselectivity are crucial in modern organic synthesis to achieve high yields of the desired product while minimizing the formation of byproducts. In the context of this compound synthesis, these strategies would focus on selectively targeting the desired reactive sites on the precursor molecules. For example, in the reaction involving multifunctional substrates, a chemoselective catalyst or reagent would ensure that only the intended functional group reacts. Regioselectivity would be important in ensuring the correct spatial arrangement of atoms in the final product. While specific examples for this compound are not extensively detailed in the provided search results, the development of such selective methods is a key area of research in synthetic chemistry. nih.gov

Catalytic Approaches in this compound Production

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. In the synthesis of this compound, catalytic approaches are central to improving reaction rates and yields. As mentioned, acid catalysts are fundamental in the esterification of thiodiglycolic acid. google.com

Recent advancements in catalysis focus on the development of more active, selective, and reusable catalysts. For instance, the use of solid acid catalysts could offer advantages in terms of separation and recycling, aligning with the principles of green chemistry. While the search results highlight the use of traditional acid catalysts for this specific synthesis, the broader field of organic synthesis is continually exploring novel catalytic systems, including metal-based and organocatalysts, to improve efficiency. pucrs.brsynsint.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable industrial processes. rroij.comscispace.com These principles aim to reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org The esterification of thiodiglycolic acid with methanol, for example, has a good inherent atom economy, with water being the only byproduct.

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it minimizes waste. acs.org The acid-catalyzed esterification aligns with this principle.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using environmentally benign solvents is crucial. Exploring solvent-free reaction conditions or the use of greener solvents for the synthesis of this compound would be a significant advancement. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce the environmental and economic impact of the synthesis. opcw.org

Reduce Derivatives: Avoiding unnecessary derivatization steps can reduce the number of reagents used and waste generated. scispace.comacs.org Direct synthetic routes are therefore preferred.

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dimethyl 2,2 Thiobisacetate

Nucleophilic and Electrophilic Reactivity of Dimethyl 2,2'-Thiobisacetate

The reactivity of this compound is characterized by both nucleophilic and electrophilic properties. The sulfur atom, with its lone pairs of electrons, acts as a nucleophilic center. It can participate in reactions with electrophiles, a common trait for thioethers. manavchem.com

Conversely, the carbonyl carbons of the ester groups are electrophilic. They are susceptible to attack by nucleophiles, a fundamental characteristic of esters that drives reactions like hydrolysis and transesterification. wikipedia.org The electron-withdrawing nature of the adjacent carbonyl groups enhances the electrophilicity of these carbon atoms.

Hydrolysis and Transesterification Kinetics and Mechanisms of this compound Esters

Hydrolysis:

This compound is susceptible to hydrolysis, particularly under humid conditions or in the presence of acids or bases. vulcanchem.comcymitquimica.com This reaction involves the cleavage of the ester bonds to yield thiodiglycolic acid and methanol (B129727). The hydrolysis of esters is a well-studied process that typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxyl ion in alkaline conditions. chemrxiv.org Under conditions of excess hydroxide (B78521), the reaction can be treated as pseudo-first-order. chemrxiv.org

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and a methoxide (B1231860) ion. The methoxide ion subsequently deprotonates the carboxylic acid to form methanol and a carboxylate salt.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org this compound can undergo transesterification in the presence of an alcohol and a catalyst, which can be either an acid or a base. vulcanchem.com For instance, the reaction with 2-ethylhexanol results in the formation of Bis(2-ethylhexyl) 2,2'-thiobisacetate. vulcanchem.com

The mechanism of transesterification is similar to that of hydrolysis. wikipedia.org In a base-catalyzed reaction, the alcohol is deprotonated to form a more potent nucleophile, which then attacks the carbonyl carbon of the ester. wikipedia.org In an acid-catalyzed reaction, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. wikipedia.org

The kinetics of transesterification reactions can be influenced by various factors, including the nature of the alcohol, the catalyst used, and the reaction temperature. mdpi.combeilstein-journals.org

Redox Chemistry and Sulfide (B99878) Oxidation Reactions Involving the Sulfur Center

The sulfur atom in this compound is in a low oxidation state and can be readily oxidized. manavchem.com This is a characteristic feature of thioethers, which can be oxidized to sulfoxides and subsequently to sulfones. manavchem.com The oxidation of the sulfur center in this compound would lead to the formation of Dimethyl 2,2'-sulfinylbisacetate and Dimethyl 2,2'-sulfonylbisacetate, respectively.

The oxidation of sulfides like dimethyl sulfide (DMS) is a complex process that can proceed through different pathways, including OH addition and OH abstraction. copernicus.orgresearchgate.net The oxidation of the sulfur atom changes its oxidation state, in contrast to the oxidation of alcohols where the carbon atom's oxidation state is altered. manavchem.com

Advanced Organic Transformations Mediated by this compound

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

While specific examples of this compound mediating the formation of carbon-carbon and carbon-heteroatom bonds are not extensively detailed in the provided search results, the fundamental reactivity of its functional groups suggests potential applications in such transformations. The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, with applications in pharmaceuticals and materials science. nih.govmdpi.comnumberanalytics.com Cross-coupling reactions, often catalyzed by transition metals, are a primary method for creating these bonds. nih.govmdpi.come-bookshelf.de

The nucleophilic sulfur atom in this compound could potentially react with suitable electrophiles to form new carbon-sulfur bonds, a type of carbon-heteroatom bond formation. nih.gov Furthermore, the enolizable protons alpha to the carbonyl groups could participate in reactions to form new carbon-carbon bonds, a key process in organic synthesis. scholaris.ca

Participation in Condensation and Addition Reactions

The structure of this compound allows for its participation in condensation and addition reactions. Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic chemistry. tcichemicals.com The ester groups of this compound can undergo condensation reactions, for example, with amines to form amides. tcichemicals.com

The activated methylene (B1212753) groups adjacent to the carbonyls can also be involved in condensation reactions, such as the Knoevenagel or Claisen condensations, under appropriate basic conditions. These reactions are powerful tools for forming new carbon-carbon bonds.

Coordination Chemistry and Ligand Development

Dimethyl 2,2'-Thiobisacetate as a Ligand in Metal Complexation

While this compound itself can act as a neutral ligand, it is more common for its hydrolyzed and deprotonated form, the thiodiacetate (tda²⁻) dianion, to participate in metal complexation. The tda²⁻ ligand is highly versatile, exhibiting multiple coordination modes. Several structural reports have demonstrated its capacity to act as a tridentate O,S,O-chelating ligand, forming two five-membered chelate rings with a central metal ion. nih.gov This is a common coordination mode with numerous transition metals. nih.gov

Beyond simple chelation, the tda²⁻ ligand can also function as a bridging ligand, using its carboxylate groups to connect multiple metal centers, which leads to the formation of polynuclear complexes and coordination polymers. nih.gov This bridging capability has been observed in complexes with metals such as copper(II), manganese(II), and zinc(II). nih.gov Furthermore, the ligand can adopt a bidentate coordination mode, coordinating through either two carboxylate oxygen atoms (O,O) or one oxygen and the central sulfur atom (O,S). nih.gov The flexibility of the thioether bridge and the rotational freedom of the carboxylate groups allow for this wide range of binding behaviors, resulting in structures from simple mononuclear complexes to intricate two-dimensional (2D) and three-dimensional (3D) frameworks. nih.gov

Synthesis and Structural Characterization of Metal Complexes with Thiobisacetate Ligands

The synthesis of metal complexes with the thiobisacetate ligand is typically achieved through the reaction of a soluble metal salt with 2,2'-thiobisacetic acid in an aqueous or alcoholic medium. iitk.ac.inacs.org The pH of the solution is often adjusted to facilitate the deprotonation of the carboxylic acid groups, allowing for coordination.

The thiobisacetate ligand has been shown to form stable complexes with a wide range of transition metal ions. As a tridentate (O,S,O) ligand, it readily forms complexes with ions such as Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II), V(IV), and Ru(III). nih.gov For instance, in many of these complexes, the metal ion is six-coordinate, with two tridentate tda²⁻ ligands occupying the coordination sphere, leading to an octahedral geometry. Alternatively, one tda²⁻ ligand can coordinate along with other ligands, such as water molecules, to satisfy the metal's coordination number.

Polynuclear structures are also common. The ligand can bridge metal ions to form extensive networks. nih.gov Examples include 2D polymeric structures where the tda²⁻ ligand links lanthanide ions into thick sheets. nih.gov The versatility of the ligand's coordination allows for the formation of diverse topologies, including zigzag chains and more complex 2D anionic networks. nih.gov

While the coordination chemistry of thiobisacetate is dominated by transition metals, interactions with other elements have been reported. Notably, a significant body of work exists on its complexation with lanthanide(III) ions (f-block elements), including Sm(III), Eu(III), Nd(III), Ce(III), and Gd(III). nih.gov In these complexes, the coordination is typically dominated by the hard carboxylate oxygen atoms, as lanthanide ions are considered hard acids. The involvement of the softer sulfur atom in the coordination sphere is variable; in some structures, it is coordinated to the lanthanide ion, while in others, it is too distant to be considered bonded. nih.gov

An example that incorporates an s-block metal is the anionic 2D network found in the complex Na[Nd(tda)₂], where sodium ions are present in the crystal lattice. nih.gov In this specific structure, the thioether sulfur atom is not coordinated to the neodymium ion, and the coordination sphere is filled exclusively by oxygen atoms from the thiobisacetate ligands. nih.gov There are also reports of Sn(II) complexes with the related 2-thioacetic acid benzothiazole (B30560) ligand, suggesting that p-block metal complexes with thiobisacetate are also viable. iitk.ac.inacs.org

Spectroscopic and Diffraction Studies for Structural Elucidation of Coordination Compounds

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the characterization of metal-thiobisacetate complexes.

X-ray Diffraction: This is the most definitive method for determining the solid-state structure of these coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and the specific coordination mode of the thiobisacetate ligand. nih.govmdpi.com X-ray diffraction studies have been crucial in identifying the tridentate, bidentate, and bridging behaviors of the ligand and confirming the formation of mononuclear or polynuclear structures. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for inferring the coordination mode of the carboxylate groups. The positions of the asymmetric (νₐₛym) and symmetric (νₛym) stretching vibrations of the COO⁻ group are sensitive to the way it binds to the metal ion. The difference between these two frequencies (Δν) can help distinguish between unidentate, bidentate chelating, and bridging coordination modes. mdpi.com Coordination to the metal is also evidenced by the appearance of new bands in the far-IR region corresponding to metal-oxygen (M-O) and metal-sulfur (M-S) vibrations. mdpi.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions, which are influenced by the ligand field around the metal ion. These spectra are used to deduce the coordination geometry of the metal center (e.g., octahedral vs. tetrahedral) and to calculate ligand field parameters. rsc.org

Luminescence Spectroscopy: For lanthanide complexes, such as those with Eu(III) and Sm(III), luminescence spectroscopy is particularly valuable. Direct excitation of the lanthanide ion results in its characteristic sharp, line-like emission bands, which can be used to probe the local symmetry of the metal site. nih.gov For example, the observation of the otherwise forbidden ⁵D₀ → ⁷F₀ transition in Eu(III) complexes indicates a low-symmetry coordination environment around the metal ion. nih.gov

| Technique | Information Obtained | Reference |

| Single-Crystal X-ray Diffraction | Precise bond lengths/angles, coordination geometry, ligand binding mode, crystal packing. | nih.govmdpi.com |

| Infrared (IR) Spectroscopy | Carboxylate coordination mode (from Δν), M-O and M-S bond vibrations. | mdpi.commdpi.com |

| Electronic (UV-Vis) Spectroscopy | d-d transitions, coordination geometry, ligand field parameters. | rsc.org |

| Luminescence Spectroscopy | Local symmetry of Ln(III) ions, characteristic f-f emission profiles. | nih.gov |

Electronic Structure, Bonding, and Ligand Field Analysis in Metal-Thiobisacetate Complexes

The electronic properties of metal-thiobisacetate complexes are governed by the nature of the metal-ligand bonds. The thiobisacetate ligand is a σ-donor through both its oxygen and sulfur atoms. The carboxylate oxygens also have filled p-orbitals that can participate in π-interactions.

The interaction between the metal d-orbitals and the ligand orbitals is described by Ligand Field Theory (LFT). For transition metal complexes in an octahedral environment, the five d-orbitals are split into two energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). The energy separation between these levels is the ligand field splitting parameter (Δₒ or 10Dq). The magnitude of this splitting can be determined from the electronic absorption spectrum of the complex. rsc.org

The thiobisacetate ligand, with its {O,S,O} donor set, creates a moderately strong ligand field. The nephelauxetic effect, which describes the decrease in the interelectronic repulsion (Racah parameter, B) in a complex compared to the free metal ion, indicates the degree of covalency in the metal-ligand bond. The soft nature of the sulfur donor atom in the thiobisacetate ligand can lead to a significant degree of covalency in the metal-sulfur bond, which can be studied using computational methods like Density Functional Theory (DFT). Such calculations can provide insight into the electronic structure and the nature of the frontier molecular orbitals, which are crucial for understanding the reactivity of the complexes.

Catalytic Applications of Metal Complexes Derived from this compound

The catalytic applications of metal complexes derived specifically from this compound or its parent acid are not extensively reported in the scientific literature, suggesting this is an underexplored area of research. However, the structural features of these complexes allow for speculation on their potential catalytic activities by drawing parallels with related systems.

For instance, heteropolynuclear compounds formed with the structurally similar oxydiacetate (oda²⁻) ligand, which has an ether oxygen instead of a thioether sulfur, have been investigated as catalysts. rsc.org This suggests that thiobisacetate complexes, particularly polynuclear or framework materials, could also exhibit catalytic properties.

Furthermore, many transition metal complexes containing thioether or thiolate ligands are known to be active in various catalytic reactions. nih.gov Copper-thiolate complexes, for example, have demonstrated switchable catalytic activity in redox reactions. Given that thiobisacetate complexes possess a stable metal-sulfur bond, they could potentially serve as catalysts in oxidation or C-C coupling reactions. The field of metal-ligand cooperation, where the ligand actively participates in bond activation, is a growing area where thioether-containing ligands could play a significant role. nih.gov The development of thiobisacetate-based catalysts remains a promising avenue for future research.

Applications in Polymer Science and Advanced Materials Chemistry

Dimethyl 2,2'-Thiobisacetate as a Monomer in Polymer Synthesis

While direct evidence of this compound's use as a monomer is scarce, its chemical structure, featuring two ester functionalities and a central thioether linkage, suggests its potential for incorporation into polyester (B1180765) or polythioester backbones. Polycondensation reactions, a common method for synthesizing such polymers, could theoretically involve the reaction of this compound with diols or other difunctional monomers.

Development of Novel Polymeric Formulations and Composites

The incorporation of a sulfur atom into a polymer backbone, as would be the case with this compound, can impart unique properties to the resulting material. Thioether linkages are known to enhance the refractive index of polymers, making them potentially suitable for optical applications. Furthermore, the presence of sulfur can improve thermal stability and resistance to certain chemicals. Novel polymeric formulations could be developed by copolymerizing this compound with other monomers to tailor specific properties. The resulting polymers could also be used as matrices for composites, where the thioether functionality might offer improved adhesion to certain fillers.

Research on Biodegradable Polymers Utilizing Thiobisacetate Units

The ester linkages in this compound are susceptible to hydrolysis, which is a key characteristic for biodegradable polymers. Research on other aliphatic polyesters has shown that the rate of degradation can be tuned by altering the chemical structure of the polymer backbone. The introduction of thiobisacetate units could influence the degradation profile of polyesters. The thioether bond itself is generally more stable than the ester bond, which could lead to biodegradable polymers with a more controlled degradation rate.

Influence of Thioester Functionality on Polymer Properties and Performance

Although this compound contains thioether, not thioester, linkages, the broader family of sulfur-containing esters provides insights. Thioester groups in a polymer backbone are known to be more susceptible to nucleophilic attack than their oxygen-ester counterparts. This reactivity can be harnessed for various applications, including the development of self-healing materials or polymers that can be selectively degraded. Research has shown that the presence of thioesters can increase the glass transition temperature (Tg) of polymers compared to their oxo-ester analogues. This would result in materials with enhanced thermal stability.

Controlled Polymerization Techniques Employing this compound

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed for monomers containing thioester functionalities. While this compound itself is not a typical monomer for these techniques, its derivatives could potentially be designed to be compatible. For instance, modifying the molecule to include a polymerizable group like a vinyl or acrylate (B77674) moiety would allow for its incorporation into polymers via these controlled methods. This would enable the synthesis of well-defined polymer architectures, such as block copolymers, with precise control over molecular weight and dispersity.

Fabrication and Characterization of Advanced Materials Incorporating this compound Derivatives

The synthesis of advanced materials from derivatives of this compound remains a prospective area of research. Polythioesters, a class of polymers that could be conceptually derived from thiobisacetic acid (the parent acid of the dimethyl ester), are being explored for applications in degradable and recyclable plastics. The fabrication of such materials could involve techniques like melt processing or solution casting.

Characterization of polymers containing thiobisacetate units would involve a range of analytical techniques to understand their structure-property relationships.

Table 1: Potential Analytical Techniques for Characterizing Polymers Derived from this compound

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of polymer microstructure and confirmation of monomer incorporation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as ester and thioether linkages. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions, including glass transition temperature (Tg) and melting point (Tm). |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. |

| Mechanical Testing | Assessment of properties such as tensile strength, modulus, and elongation at break. |

Research in Pharmaceutical and Agrochemical Intermediates

Dimethyl 2,2'-Thiobisacetate as a Strategic Building Block in Pharmaceutical Synthesis

The incorporation of sulfur into molecular frameworks is a critical strategy in medicinal chemistry, as sulfur-containing compounds are integral to numerous commercial Active Pharmaceutical Ingredients (APIs). Aryl thioethers, for instance, are key motifs in a wide array of pharmaceuticals. nih.gov this compound serves as a strategic precursor for creating sulfur-containing heterocycles and other key intermediates in API synthesis. nbinno.com

The synthesis of sulfur-containing organic compounds has garnered significant attention due to their broad applications in biology and chemistry. mdpi.com this compound provides a scaffold for constructing complex molecules where the thioether linkage is a core structural element. The ester functionalities can be readily transformed, for example, into amides or other derivatives, allowing for the extension of the molecular structure.

Research into sulfur-containing analogues of existing drugs is an active area of investigation. For example, sulfur-containing analogues of bestatin, an inhibitor of aminopeptidases, have been synthesized and evaluated for their biological activity. nih.gov While these specific syntheses may not directly use this compound, they highlight the principle of incorporating sulfur to modulate the potency and selectivity of drug candidates. The thioether bond in this compound is analogous to linkages found in various APIs, making it a relevant starting material for the synthesis of new drug analogues.

Table 1: Examples of Sulfur-Containing Moieties in Biologically Active Compounds

| Moiety/Compound Class | Role in Synthesis | Example Application |

|---|---|---|

| Aryl Thioethers | Key structural motif | Found in numerous commercially available APIs nih.gov |

| Thioamides | Important class of organosulfur compounds | Synthesized using various sulfur sources for biological applications mdpi.com |

| Thiol-containing Analogues | Used to modify biological activity | Synthesis of thiol analogues of the drug Bestatin to inhibit aminopeptidases nih.gov |

This compound is a versatile reagent for developing new molecular scaffolds in medicinal chemistry. Its bifunctional nature, with two ester groups, allows for symmetrical or asymmetrical elaboration, leading to a diverse range of derivatives. The central sulfur atom can also be oxidized to sulfoxide (B87167) or sulfone moieties, further expanding the chemical space that can be explored.

The use of flexible building blocks is a common strategy for creating libraries of compounds for drug discovery. Dimethylformamide Dimethyl Acetal (DMFDMA), for example, is widely used to construct a variety of heterocyclic compounds by reacting with active methylene (B1212753) and amino groups. researchgate.net Similarly, the reactivity of the methylene carbons alpha to the carbonyl groups in this compound, combined with the reactivity of the ester groups, makes it a valuable precursor for synthesizing novel sulfur-containing heterocyclic systems and other medicinal intermediates.

Advanced Analytical Methodologies for Characterization and Quantification

Advanced Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds.

Spectrophotometric (UV-Vis) Detection: HPLC coupled with a UV-Vis detector is a common and robust method for quantifying compounds that possess a chromophore. The ester functional groups in Dimethyl 2,2'-thiobisacetate allow for UV detection at short wavelengths, typically around 205-210 nm. researchgate.netscielo.brimpactfactor.org A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. This method utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid to ensure good peak shape. nih.gov

A representative set of HPLC conditions is detailed in the table below.

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separating moderately polar compounds. |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Elutes the analyte from the column; acid suppresses ionization. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. researchgate.net |

| Detector | UV-Vis Spectrophotometer | Quantifies the analyte by measuring light absorbance. |

| Detection Wavelength | 205 nm | Wavelength for detecting ester functional groups. scielo.br |

| Injection Volume | 10 µL | The volume of sample introduced into the system. researchgate.net |

Fluorescence Detection: For applications requiring higher sensitivity, fluorescence detection can be employed. This technique is significantly more sensitive and selective than UV-Vis absorption. However, it requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag. This compound does not possess a native fluorophore, so a pre- or post-column derivatization step would be necessary to utilize this detection method.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both GC and HPLC, offering unique selectivity and high-speed analysis. researchgate.net SFC typically uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and inexpensive. rsc.org By adding polar co-solvents (modifiers) such as methanol (B129727), the polarity of the mobile phase can be adjusted to elute a wide range of compounds, including polar molecules. rsc.orgnih.gov

SFC is particularly advantageous for challenging separations that are difficult by HPLC or GC. Given the polarity of this compound, an SFC method would likely require a polar modifier. The technique offers a wide range of detection possibilities, including standard HPLC detectors like UV-Vis and mass spectrometry. researchgate.net The development of an SFC method for polar compounds involves screening stationary phases and optimizing the mobile phase composition (nature and percentage of modifier). nih.gov

The following table presents potential parameters for an SFC method for this compound.

| Parameter | Potential Setting | Rationale |

| Column | Polar embedded or 2-Ethylpyridine (2-EP) | Stationary phases suitable for retaining and separating polar analytes. rsc.org |

| Mobile Phase | Supercritical CO₂ with Methanol modifier (e.g., 5-30%) | CO₂ is the primary solvent; methanol increases polarity to elute the analyte. rsc.org |

| Elution Mode | Gradient | Increasing the modifier percentage during the run can improve peak shape and reduce analysis time. nih.gov |

| Flow Rate | 3 mL/min | Typical flow rate for analytical SFC. |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |

| Column Temperature | 40 - 60 °C | Affects fluid density and separation selectivity. nih.gov |

| Detector | UV-Vis or Mass Spectrometry (MS) | UV at ~205 nm for quantification or MS for structural confirmation. |

Method Development for Enhanced Detection Limits and Validation in Research Applications

The development of a robust and reliable analytical method is a prerequisite for its use in research. This process involves optimizing all chromatographic parameters to achieve the desired performance, followed by a thorough validation to demonstrate its suitability for the intended purpose. slideshare.net

Method Development for Enhanced Detection: To enhance detection limits, several aspects of the chosen chromatographic method can be optimized. This includes selecting the most sensitive detector (e.g., FPD for GC, fluorescence or MS for LC/SFC), optimizing detector-specific settings, improving sample preparation to concentrate the analyte and remove interferences, and fine-tuning chromatographic conditions (e.g., mobile phase composition, gradient slope, temperature) to achieve sharp, narrow peaks, which increases the signal-to-noise ratio.

Method Validation: Analytical method validation is conducted according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). gmp-compliance.orgloesungsfabrik.defda.gov This ensures the method is reliable and provides meaningful data. The key validation parameters are summarized below.

| Validation Parameter | Description | Purpose in Research Applications |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | Ensures that the signal is from this compound and not from impurities or matrix components. loesungsfabrik.de |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Establishes the concentration range over which the quantification is accurate. loesungsfabrik.de |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defines the working boundaries of the method. loesungsfabrik.de |

| Accuracy | The closeness of test results obtained by the method to the true value. | Confirms that the measured amount is correct. It is often assessed via recovery studies. loesungsfabrik.de |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Demonstrates the reproducibility of the results within the same lab, on different days, or with different analysts. loesungsfabrik.de |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determines the minimum concentration at which the presence of the compound can be identified. loesungsfabrik.de |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lowest concentration that can be reliably measured. loesungsfabrik.de |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of the method's reliability during normal usage. loesungsfabrik.de |

Environmental Fate, Transport, and Degradation Studies

Degradation Pathways of Dimethyl 2,2'-Thiobisacetate in Environmental Compartments

Hydrolytic Stability and Reaction Kinetics in Aqueous Systems

The ester linkages in this compound suggest a potential for hydrolysis, which is the chemical breakdown of a compound due to reaction with water. This process can be influenced by pH, temperature, and the presence of catalysts. The expected products of complete hydrolysis would be thiodiglycolic acid and methanol (B129727). However, specific kinetic data, such as the hydrolysis rate constant (k_h) and the half-life (t_½) under different environmentally relevant pH conditions (e.g., acidic, neutral, and alkaline), are currently unavailable. Without these data, it is impossible to predict the persistence of this compound in aquatic environments.

Table 8.1: Missing Hydrolytic Degradation Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Hydrolysis Half-life (pH 5) | Data not available | e.g., 25°C |

| Hydrolysis Half-life (pH 7) | Data not available | e.g., 25°C |

| Hydrolysis Half-life (pH 9) | Data not available | e.g., 25°C |

Photolytic Degradation Mechanisms under Simulated and Natural Conditions

Photolysis, or degradation by light, can be a significant removal mechanism for chemicals in surface waters and the atmosphere. This process can occur directly, through the absorption of light by the chemical itself, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. For this compound, there is no information on its absorption spectrum in the environmentally relevant UV-Vis range (290-800 nm). Consequently, its potential for direct photolysis is unknown. Furthermore, no studies have investigated its indirect photolysis, and therefore, quantum yields and reaction rate constants with key photo-oxidants are not documented.

Biotransformation and Microbial Degradation Processes

Biodegradation by microorganisms is a crucial process for the ultimate removal of organic chemicals from the environment. The thioether and ester functionalities in this compound suggest that it could be susceptible to microbial attack. Potential biotransformation pathways could involve the hydrolysis of the ester groups by esterases and the oxidation of the sulfur atom by monooxygenases or dioxygenases, potentially leading to the formation of sulfoxides and sulfones. However, no studies have been published that identify specific microbial strains capable of degrading this compound or that delineate the metabolic pathways involved. Data from ready or inherent biodegradability tests (e.g., OECD guideline tests) are also absent, making it impossible to classify its persistence in a biological context.

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is critical because they can sometimes be more persistent, mobile, or toxic than the parent compound. For this compound, the potential products of hydrolysis (thiodiglycolic acid, methanol), photolysis (oxidized or fragmented molecules), and biotransformation (sulfoxides, sulfones, and hydrolysis products) are speculative. There are no published studies that have identified and quantified the metabolites of this compound in any environmental matrix under realistic conditions.

Soil Sorption and Leaching Behavior of this compound and its Metabolites

The mobility of a chemical in the subsurface environment is largely governed by its sorption to soil and sediment particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. For this compound, no experimentally determined Koc values are available. While estimation methods based on its chemical structure could provide a preliminary indication, these have not been published or validated. The lack of data on its sorption characteristics, as well as those of its potential metabolites, prevents any reliable assessment of its potential to leach into groundwater.

Table 8.2: Missing Soil Sorption Data for this compound

| Parameter | Value | Soil Type |

|---|---|---|

| Soil-Water Partition Coefficient (Kd) | Data not available | Various |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | Data not available | N/A |

Aquatic Environmental Fate Assessment and Modeling

Environmental fate models are used to predict the concentration of a chemical in various environmental compartments over time. These models require a range of input parameters, including degradation rates and partitioning coefficients. Given the absence of fundamental data on the hydrolysis, photolysis, biodegradation, and soil sorption of this compound, it is not currently feasible to conduct a credible aquatic environmental fate assessment or to use models to predict its environmental concentrations and persistence.

Methodologies for Environmental Risk Assessment of Thiobisacetate Compounds

The environmental risk assessment (ERA) for industrial chemicals like this compound is a structured, scientific process designed to evaluate the potential adverse effects on ecosystems. These methodologies are standardized under international regulatory frameworks such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which provides comprehensive guidance on chemical safety assessment. europa.eueuropa.eu The core principle of ERA is to compare the predicted concentration of a substance in the environment with the concentration at which it is not expected to cause adverse effects. taylorandfrancis.comtaylorandfrancis.com This relationship is evaluated through the risk characterization ratio (RCR), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). taylorandfrancis.comhh-ra.org An RCR below 1 suggests that the risks are adequately controlled, whereas an RCR above 1 indicates a potential risk that may require further assessment or risk management measures. taylorandfrancis.com

Exposure Assessment: Determining the Predicted Environmental Concentration (PEC)

The first critical component of an ERA is the exposure assessment, which aims to estimate the PEC of a substance in various environmental compartments, including water, soil, sediment, and air. erasm.orgnormandata.eu The PEC is determined by considering the entire lifecycle of the chemical, from manufacturing and industrial use to its eventual disposal and degradation.

For a substance like this compound, which is used as a specialty intermediate in organic synthesis, PEC estimation would involve:

Release Estimation : Quantifying the amount of the chemical released to the environment during production, formulation, and use. This is often done using emission factors specific to the industrial processes and use patterns, as outlined in REACH guidance. normandata.eu

Environmental Fate and Transport Modeling : Once released, the distribution of the chemical is modeled based on its physicochemical properties. erasm.org Key parameters, detailed in Table 1, dictate how the substance partitions between environmental compartments. For example, a substance with low water solubility and a high octanol-water partition coefficient (Kow) is more likely to adsorb to soil and sediment.

Degradation Analysis : The persistence of the compound in the environment is a crucial factor. The rates of key degradation processes—hydrolysis, photodegradation, and biodegradation—determine the substance's half-life in different compartments. researchgate.netacs.org The ester linkages in this compound suggest susceptibility to hydrolysis, while the thioether bond may be subject to microbial degradation. acs.orgnih.govacs.org

Software tools like the European Union System for the Evaluation of Substances (EUSES) are commonly used to integrate these factors and calculate PEC values for both local and regional scales. chemsafetypro.com

Table 1: Key Physicochemical and Environmental Fate Parameters for PEC Estimation of this compound This table outlines the essential parameters and standard test guidelines required to model the environmental fate and transport of a substance. Experimental data for this compound is not broadly available; therefore, these tests would need to be conducted to fulfill regulatory requirements.

| Parameter | OECD Test Guideline | Significance for Risk Assessment |

| Water Solubility | TG 105 | Determines the concentration of the substance that can be dissolved in water, affecting its mobility in aquatic systems. |

| Vapour Pressure | TG 104 | Influences the substance's tendency to volatilize and be transported in the atmosphere. |

| Partition Coefficient (n-octanol/water), log Kow | TG 107 or TG 117 | Indicates the potential for a substance to bioaccumulate in organisms and partition to organic matter in soil and sediment. |

| Adsorption/Desorption, Koc | TG 106 | Measures the tendency of the chemical to bind to organic carbon in soil and sediment, affecting its mobility and bioavailability. |

| Hydrolysis as a Function of pH | TG 111 | Determines the rate of abiotic degradation in water due to reaction with water, which is particularly relevant for esters. oecd.org |

| Ready Biodegradability | TG 301 Series | A screening test to assess if the substance is likely to be rapidly and completely biodegraded by microorganisms in the environment. chemicalwatch.com |

| Simulation Tests (if not readily biodegradable) | TG 307, 308, 309 | Provide degradation half-lives in soil, aquatic sediment, or surface water to refine persistence assessments. oecd.org |

Effects Assessment: Deriving the Predicted No-Effect Concentration (PNEC)

The effects assessment evaluates the ecotoxicological properties of a substance to determine the PNEC, the concentration below which harmful effects on ecosystems are unlikely to occur. frontiersin.orgunipd.it The PNEC is derived from toxicity data obtained from laboratory tests on a range of representative aquatic and terrestrial organisms.

The standard "base set" of data required for an initial assessment typically includes short-term toxicity tests on organisms from three trophic levels:

Algae (or other aquatic plants) representing primary producers.

Invertebrates (e.g., Daphnia sp.) representing primary consumers.

Fish representing secondary consumers.

The PNEC is calculated by dividing the lowest reliable toxicity value (e.g., EC50, LC50, or NOEC) by an assessment factor (AF). hh-ra.orgnih.gov The AF is a safety margin that accounts for uncertainties, such as extrapolating from a small number of laboratory species to a complex ecosystem, and from short-term to long-term effects. The AF typically ranges from 10 to 1000, with a higher factor being used when data is limited. taylorandfrancis.com

Table 2: Standard Ecotoxicity Test Battery for PNEC Derivation This table lists the standard OECD test guidelines for the aquatic "base set" required to derive a PNEC. These tests would be necessary to assess the environmental hazard of thiobisacetate compounds.

| Trophic Level | Test Organism | Endpoint | OECD Test Guideline |

| Primary Producer | Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition (72h EC50) | TG 201 |

| Primary Consumer | Aquatic Invertebrate (e.g., Daphnia magna) | Immobilisation (48h EC50) | TG 202 |

| Secondary Consumer | Fish (e.g., Zebrafish, Danio rerio) | Acute Toxicity (96h LC50) | TG 203 |

If the initial risk assessment indicates a potential concern (PEC/PNEC ≥ 1), or if the substance is produced in higher volumes, more extensive chronic toxicity data (e.g., OECD TG 210, Fish Early-life Stage Toxicity Test) may be required, allowing for a lower, more refined assessment factor. oecd.org For data-rich chemicals, a statistical extrapolation method known as a Species Sensitivity Distribution (SSD) can be used to derive the PNEC, providing a more scientifically robust threshold. frontiersin.org

The Role of In Silico Models: Quantitative Structure-Activity Relationships (QSAR)

For many specialty chemicals, including thiobisacetate compounds, a full set of experimental data may not be available. In such cases, Quantitative Structure-Activity Relationship (QSAR) models play a vital role. ecetoc.org QSARs are computational models that correlate a substance's chemical structure with its physicochemical, environmental fate, or toxicological properties. nih.govmdpi.com

These in silico tools can be used to:

Predict key physicochemical properties like log Kow and water solubility.

Estimate the potential for a substance to be biodegradable.

Predict ecotoxicity endpoints (e.g., LC50 values) for fish, daphnia, and algae.

QSAR predictions are widely used in regulatory programs to fill data gaps, prioritize chemicals for further testing, and support read-across approaches where data from a similar, well-studied chemical is used to assess a data-poor one. ecetoc.org The reliability of a QSAR prediction is dependent on the model's validity and whether the chemical of interest falls within its defined applicability domain. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict the molecular geometry, energetic properties, and reactivity of molecules like Dimethyl 2,2'-thiobisacetate.

DFT calculations can determine the optimized molecular structure by finding the lowest energy arrangement of atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. For this compound, this would involve optimizing the geometry to understand the spatial arrangement of its constituent atoms.

Energetic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. semanticscholar.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Table 1: Representative DFT-Calculated Molecular Properties for a Thioester Compound

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to 1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.0 to 7.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.0 to 3.0 Debye |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | 3.0 to 4.0 eV |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | 2.5 to 3.5 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons. | 1.5 to 2.5 eV |

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. Thioesters, in general, undergo a variety of reactions, with nucleophilic acyl substitution being a prominent pathway. gonzaga.edu Computational methods can map out the potential energy surface for a given reaction, identifying intermediates and, crucially, the transition states that connect them. nih.govulisboa.ptmdpi.com

The process typically involves calculating the geometries and energies of the reactants, products, and any intermediates. The transition state, which represents the highest energy point along the reaction coordinate, is then located. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate. ulisboa.ptmdpi.com

For this compound, computational modeling could be used to study its hydrolysis, aminolysis, or transesterification reactions. For instance, in a hydrolysis reaction, the model would detail the approach of a water molecule or hydroxide (B78521) ion to one of the carbonyl carbons, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) group. ulisboa.ptmdpi.com The calculations would provide the activation energies for each step, allowing for a comparison of different possible pathways and a determination of the rate-limiting step. nih.govresearchgate.net

Transition state analysis also provides insights into the geometry of the transition state structure, revealing which bonds are breaking and which are forming. nih.gov This information is critical for a deep understanding of the reaction mechanism.

Table 2: Key Parameters from Computational Modeling of a Hypothetical Thioester Reaction

| Parameter | Description |

| Reactant Complex Energy | The energy of the initial complex formed between the thioester and the reacting species. |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction pathway. |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state; determines the reaction rate. |

| Reaction Energy (ΔGrxn) | The overall free energy change of the reaction; indicates whether the reaction is spontaneous. |

| Intermediate Species | The structure and energy of any stable species formed during the reaction. |

Predictive Modeling of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its characterization and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational methods. nih.govskku.edunih.govchemaxon.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com These predictions can help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.govresearchgate.netresearchgate.net These calculations provide the positions and intensities of the absorption bands, which correspond to the different vibrational modes of the molecule, such as C=O stretching, C-S stretching, and C-H bending. Comparing the predicted spectrum with an experimental one can help confirm the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.govamanote.comrsc.orgchemrxiv.org These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands in the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Interpretation |

| ¹H NMR | Chemical shifts (δ) for methyl and methylene (B1212753) protons. | Provides information on the electronic environment of the hydrogen atoms. |

| ¹³C NMR | Chemical shifts (δ) for carbonyl, methylene, and methyl carbons. | Provides information on the carbon skeleton of the molecule. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups. | C=O stretch (~1700 cm⁻¹), C-S stretch (~700 cm⁻¹), C-O stretch (~1200 cm⁻¹). |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax). | n → π* transition of the thioester carbonyl group. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Thioesters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govdiva-portal.orgdovepress.commdpi.com For a series of thioesters related to this compound, a QSAR study could be developed to predict their activity for a specific biological target.

The first step in a QSAR study is to generate a dataset of thioester compounds with known biological activities. Next, a set of molecular descriptors is calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govdovepress.com A robust QSAR model can then be used to predict the activity of new, untested thioester compounds. This allows for the virtual screening of large libraries of compounds and the rational design of new molecules with improved activity.

For example, a QSAR model could be developed to predict the antibacterial activity of a series of thioester derivatives. The model might reveal that compounds with a higher dipole moment and a smaller molecular volume are more active, providing valuable guidance for the synthesis of new and more potent antibacterial agents.

Table 4: Components of a QSAR Study for Thioester Derivatives

| Component | Description | Example |

| Dataset | A collection of thioester compounds with measured biological activity. | A series of thioesters with varying alkyl and aryl substituents and their measured IC₅₀ values against a bacterial strain. |

| Molecular Descriptors | Numerical values that characterize the properties of the molecules. | LogP (hydrophobicity), molecular weight, dipole moment, HOMO/LUMO energies. |

| Mathematical Model | An equation that relates the descriptors to the biological activity. | A multiple linear regression equation predicting log(1/IC₅₀) from a combination of descriptors. |

| Model Validation | Statistical tests to ensure the predictive power of the model. | Cross-validation, prediction on an external test set. |

Emerging Research Directions and Future Outlook

Exploration of Novel and Interdisciplinary Applications for Dimethyl 2,2'-Thiobisacetate

The unique chemical structure of this compound, featuring a flexible thioether linkage and two reactive ester groups, makes it a prime candidate for a variety of advanced applications. nbinno.com Research is increasingly focused on leveraging these features in materials science, medicinal chemistry, and other interdisciplinary fields.

One of the most promising areas of research is its use as a key building block for the synthesis of complex sulfur-containing heterocycles. nbinno.comnih.gov These ring structures are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The thioether moiety in this compound can be utilized to construct thiophene, thiazole, and other S-heterocycles that are of significant interest in drug discovery. nih.gov

In the realm of materials science, the application of this compound as a component in stimuli-responsive polymers is a burgeoning field of investigation. mit.edursc.orgrsc.org These "smart" materials can change their physical or chemical properties in response to external triggers like temperature, pH, or the presence of specific chemicals. rsc.orgresearchgate.net The thioether bond, for instance, can be selectively oxidized to a sulfoxide (B87167) or sulfone, altering the polarity and solubility of the polymer. This could be exploited in applications such as targeted drug delivery systems, where a change in the physiological environment triggers the release of a therapeutic agent, or in smart coatings that change properties upon exposure to certain chemicals. researchgate.net

Furthermore, its function as a crosslinking agent for specialty elastomers continues to be an area of interest. nbinno.com The ability to form bridges between polymer chains imparts enhanced mechanical stability and elasticity, opening doors for its use in advanced manufacturing and engineering applications. There is also potential for its use as a ligand or precursor in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.netmdpi.comnih.gov

| Potential Application Area | Specific Role of this compound | Emerging Research Focus |

| Medicinal Chemistry | Precursor for sulfur-containing heterocycles nbinno.comnih.gov | Synthesis of novel bioactive compounds (e.g., anticancer, antimicrobial) nih.gov |

| Materials Science | Monomer/Crosslinker for stimuli-responsive polymers nbinno.commit.edursc.org | Development of smart materials for drug delivery and sensors researchgate.net |

| Polymer Chemistry | Crosslinking agent for specialty elastomers nbinno.com | Creation of high-performance materials with tailored mechanical properties |

| Agrochemicals | Precursor for fungicides and plant growth regulators nbinno.com | Development of more effective and environmentally benign crop protection agents |

| Coordination Chemistry | Potential ligand for Metal-Organic Frameworks (MOFs) nih.govmdpi.com | Design of novel porous materials for catalysis and separation researchgate.netnih.gov |

Development of Highly Efficient and Selective Synthetic Methodologies

The growing interest in this compound necessitates the development of more efficient, selective, and sustainable methods for its production. Traditional synthesis routes often involve the reaction of methyl chloroacetate with sodium sulfide (B99878). google.com While effective, this method can have drawbacks related to yield and the handling of hazardous materials. google.com

Current research is exploring alternative synthetic pathways that offer improved performance and environmental credentials. A patented method describes the production of thiodiglycolic acid from chloroacetic acid and either thioglycolic acid or sodium sulfide, which is then esterified to produce this compound. google.comgoogle.com This two-step process allows for better control over the reaction and purification of the intermediate acid.

A significant leap forward is the exploration of biocatalysis, particularly the use of enzymes like lipases, for the synthesis of thioesters. gii.twmdpi.com Enzymatic synthesis offers several advantages over traditional chemical methods:

High Selectivity: Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, reducing the formation of unwanted byproducts.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions (e.g., lower temperature and pressure), which reduces energy consumption. mdpi.com

Environmental Compatibility: Enzymes are biodegradable and often work in aqueous or solvent-free systems, aligning with the principles of green chemistry. gii.tw

Research into the enzymatic synthesis of related esters has shown high conversion yields, paving the way for similar methodologies to be applied to this compound production. mdpi.commdpi.com The development of continuous-flow microreactors for enzymatic synthesis further enhances efficiency and scalability. mdpi.com

| Synthesis Method | Key Reactants | Catalyst/Conditions | Advantages | Research Goal |

| Conventional Method | Methyl chloroacetate, Sodium sulfide google.com | Aqueous solution | Established process | Improve yield and reduce hydrolysis byproducts google.com |

| Two-Step Process | Chloroacetic acid, Thioglycolic acid/Sodium sulfide, Methanol (B129727) google.com | Base, then Acid catalyst & Dehydrating agent | Better control and purification | Optimize reaction conditions for industrial scale-up |

| Enzymatic Synthesis | Thiodiglycolic acid, Methanol | Immobilized Lipase gii.twmdpi.com | High selectivity, mild conditions, environmentally friendly | Develop robust and reusable biocatalyst systems |

| Continuous-Flow | Thiols, Vinyl esters (as model) mdpi.com | Lipase in microreactor | Enhanced efficiency, scalability, process control | Adapt for continuous production of this compound |

Integration of this compound in Sustainable Chemistry and Circular Economy Initiatives

The principles of sustainable chemistry and the circular economy are driving a paradigm shift in the chemical industry, focusing on waste reduction, the use of renewable resources, and the design of biodegradable products. This compound is well-positioned to contribute to these initiatives.

A key aspect is the utilization of sulfur, a massive byproduct of the petroleum industry, as a valuable chemical feedstock. gii.tw Developing processes to convert this elemental sulfur into useful compounds like this compound is a prime example of waste valorization. This "upcycling" of an industrial byproduct into a specialty chemical with diverse applications embodies the core tenets of a circular economy. nih.gov

Furthermore, there is a growing trend towards using bio-based feedstocks for chemical production. frontiersin.org The synthesis of thiochemicals through fermentation or enzymatic routes is a key area of research and development. gii.tw This opens up the possibility of producing the precursors to this compound from renewable resources, thereby reducing the reliance on fossil fuels.

The end-of-life phase of products is another critical consideration. The structure of this compound makes it a candidate for creating biodegradable polymers. nih.govmdpi.comyoutube.comcornell.edu Aliphatic polyesters are known for their susceptibility to hydrolysis and microbial degradation. nih.gov By incorporating this compound into polymer chains, it may be possible to design new materials for applications in packaging or agriculture that can safely biodegrade in the environment, mitigating the problem of plastic pollution. frontiersin.orgmdpi.comnih.gov

Mechanistic Investigations into Biological and Environmental Interactions of this compound

Studies on related mercaptocarboxylic acid esters suggest that these compounds are generally biodegradable. nih.gov The presence of ester groups is known to facilitate biodegradation, as they are susceptible to enzymatic hydrolysis by a wide range of microorganisms. nih.gov The initial step in the environmental degradation of this compound is likely the hydrolysis of its ester bonds to form thiodiglycolic acid and methanol.

The hydrolytic stability of the molecule is a key factor influencing its persistence and degradation pathway. nih.gov Factors such as pH and temperature can significantly affect the rate of hydrolysis. nih.govresearchgate.net While the compound is stable under recommended storage conditions, its ester linkages will eventually break down in aqueous environments. nih.gov

Q & A

Q. What are the optimal laboratory synthesis methods for dimethyl 2,2'-thiobisacetate?